2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide
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Overview
Description
2-Chloro-N-(6-oxo-7-azaspiro[35]nonan-9-yl)acetamide is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane . This intermediate can then be further reacted to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable synthetic routes that ensure high yield and purity, utilizing robust reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® in formic acid for oxidative cyclizations . Reducing agents and nucleophiles are also commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .
Scientific Research Applications
2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . This binding can enhance the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring system.
Morpholine: A common structural motif in medicinal chemistry.
Uniqueness
2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide is unique due to its specific spirocyclic structure, which offers metabolic robustness and efficient binding to enzyme active sites. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-5-9(15)13-7-6-12-8(14)4-10(7)2-1-3-10/h7H,1-6H2,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMIVVCHWZOLCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NCC2NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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